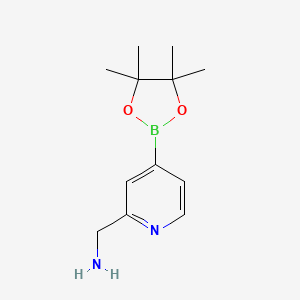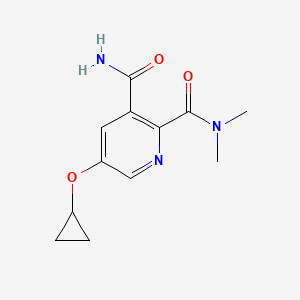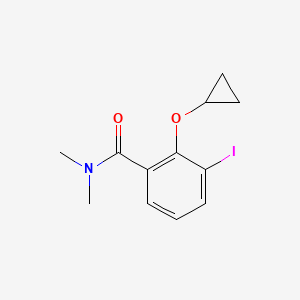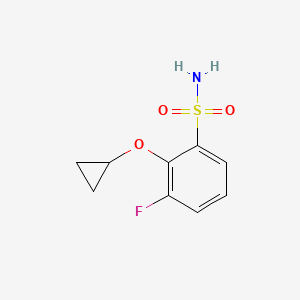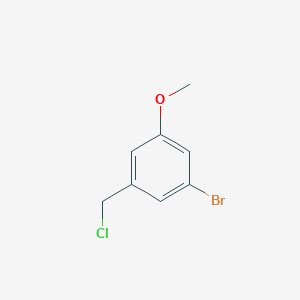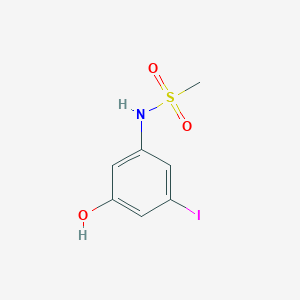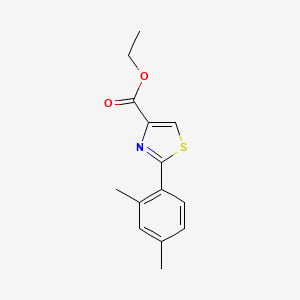
Methyl 2-acetyl-6-bromoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-6-bromoisonicotinate is an organic compound that belongs to the class of brominated pyridine derivatives It is characterized by the presence of a bromine atom at the 6-position of the isonicotinic acid methyl ester, with an acetyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by acetylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 6-position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation and reduction reactions yield carboxylic acids or alcohols, respectively.
- Coupling reactions yield biaryl or vinyl derivatives.
Applications De Recherche Scientifique
Methyl 2-acetyl-6-bromoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-acetyl-6-bromoisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.
Comparaison Avec Des Composés Similaires
Methyl 2-bromoisonicotinate: Lacks the acetyl group at the 2-position, making it less versatile in certain synthetic applications.
Methyl nicotinate: Lacks both the bromine and acetyl groups, resulting in different reactivity and applications.
2-Acetyl-6-bromopyridine: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 2-acetyl-6-bromoisonicotinate is unique due to the combination of the bromine, acetyl, and ester groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
methyl 2-acetyl-6-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
Clé InChI |
ROVMPRPLUKWAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



